molecular formula C13H16FN5O B2704782 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2199815-58-0

3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide

Cat. No.: B2704782
CAS No.: 2199815-58-0
M. Wt: 277.303
InChI Key: UDBNGBLYBDEHTK-UHFFFAOYSA-N
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Description

3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, an imidazo[1,2-b]pyridazine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions, such as the Suzuki reaction, followed by functionalization to introduce the fluorine atom and the pyrrolidine ring. The final step involves amidation to attach the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has potential as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets can provide insights into biological processes.

Medicine

Medically, this compound shows promise as a therapeutic agent. Its potential to inhibit certain enzymes or receptors could make it useful in the treatment of diseases such as cancer and inflammation.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-b]pyridazine derivatives: : These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents and functional groups.

  • Pyrrolidine derivatives: : These compounds contain the pyrrolidine ring but may have different substituents and functional groups.

Uniqueness

3-Fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is unique due to its specific combination of fluorine, imidazo[1,2-b]pyridazine, and pyrrolidine moieties. This combination provides distinct chemical and biological properties that set it apart from other similar compounds.

Properties

IUPAC Name

3-fluoro-1-imidazo[1,2-b]pyridazin-6-yl-N,N-dimethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O/c1-17(2)12(20)13(14)5-7-18(9-13)11-4-3-10-15-6-8-19(10)16-11/h3-4,6,8H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBNGBLYBDEHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(C1)C2=NN3C=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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